Secoisolariciresinol

Vue d'ensemble

Description

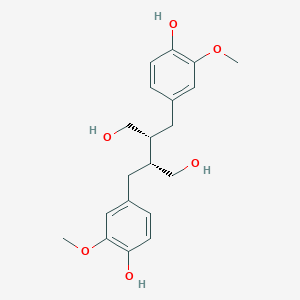

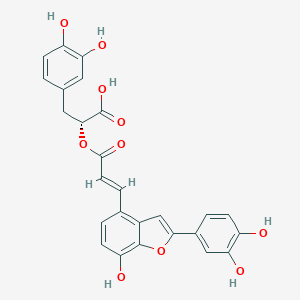

Secoisolariciresinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and has attracted much attention for its beneficial nutritional effects .

Synthesis Analysis

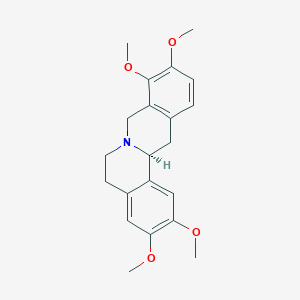

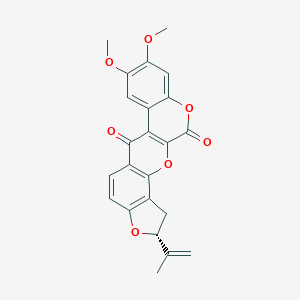

The synthesis of secoisolariciresinol involves the dehydrogenation of secoisolariciresinol to form matairesinol, a mid-pathway intermediate product in podophyllotoxin biosynthesis . The first stereoselective synthesis of meso-secoisolariciresinol has been reported, and a comparison of the cytotoxic and immunosuppressive activity between meso-secoisolariciresinol and optically active secoisolariciresinols was performed .Molecular Structure Analysis

Secoisolariciresinol has a molecular formula of C20H26O6 . In the crystal, the molecule assumes a clustered conformation, characterized by the facing of the two phenyl rings .Chemical Reactions Analysis

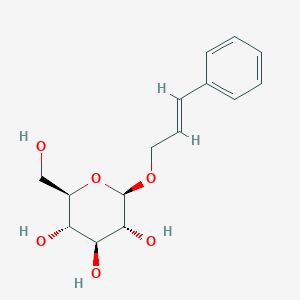

The analytical method for secoisolariciresinol diglucoside (SDG) in flaxseeds involves extraction of defatted flaxseed flour with dioxane/ethanol, aqueous base-hydrolysis, solid-phase purification of an SDG-containing fraction, and quantitative analysis by high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

Secoisolariciresinol has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da .Applications De Recherche Scientifique

Gut Microbiota and Biotransformation

Secoisolariciresinol (SECO) is a major lignan found in various grains, seeds, fruits, and vegetables. It plays a significant role in the gut microbiota’s biotransformation of dietary lignans into enterolignans, which may exhibit more potent bioactivities than their precursor lignans .

Extraction and Purification Techniques

Innovative extraction methodologies like ionic liquid-based ultrasonic-assisted extraction (IL-UAE) and aqueous two-phase system (IL-ATPS) have been developed for the extraction and purification of secoisolariciresinol diglucoside (SDG) from flaxseed .

High-yield Production from Flaxseed

Studies have focused on optimizing conditions for the high-yield production of SDG from flaxseed hulls, examining factors such as concentration of ammonium hydroxide, extraction time, and temperature .

Mécanisme D'action

Secoisolariciresinol (SECO) is a lignan, a type of phenylpropanoid, found in various grains, seeds, fruits, and vegetables . It has attracted significant attention due to its potential health benefits .

Target of Action

It has been suggested that seco and its metabolites target various proteins such as prkcb, hsp90a1, il6, akt1, mapk3, mtor, pik3ca, src, esr1, ar, pik3cb, and pik3cb . These proteins play crucial roles in various cellular processes, including inflammation, cell growth, and cancer progression .

Mode of Action

SECO interacts with its targets to exert its beneficial effects. For instance, it has been suggested that SECO regulates the expression level of zinc transporters, which are found in higher concentrations in breast cancer cells than in normal breast cells . This regulation could potentially inhibit the growth of cancer cells .

Biochemical Pathways

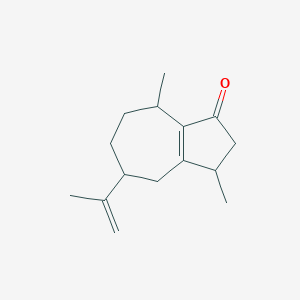

SECO affects various biochemical pathways. The phenylpropanoid pathway is responsible for the formation of the C6-C3 basic unit of lignans . In this pathway, phenylalanine is deaminated by phenylalanine-ammonia lyase to produce cinnamic acid, which is then oxidized to p-coumaric acid and further to caffeic acid .

Moreover, ingested SECO is converted into mammalian lignans, enterodiol (END) and enterolactone (ENL), by the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Result of Action

SECO exerts various molecular and cellular effects. It has been shown to have anti-inflammatory, antioxidant, anti-mutagenic, anti-microbial, anti-obesity, hypolipidemic, and neuroprotective effects . Moreover, SECO has been found to attenuate cardiac hypertrophy and oxidative stress in monocrotaline-induced right heart dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SECO. For instance, the intestinal microflora plays a crucial role in the biotransformation of dietary lignans into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to variations in these factors .

Orientations Futures

The microbial transformation products of secoisolariciresinol have shown potential osteogenic effects similar to those of secoisolariciresinol or better . Understanding the biosynthetic pathway of secoisolariciresinol and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content .

Propriétés

IUPAC Name |

(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183615 | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoisolariciresinol | |

CAS RN |

29388-59-8 | |

| Record name | (-)-Secoisolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29388-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029388598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOISOLARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8QRJ7JEJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Secoisolariciresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

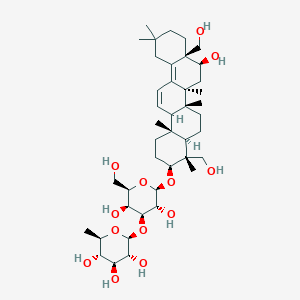

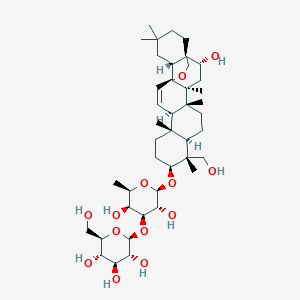

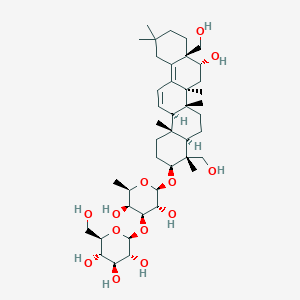

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)